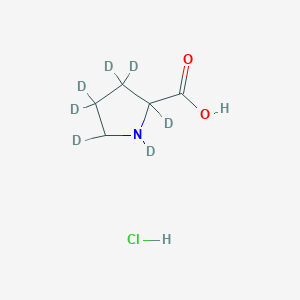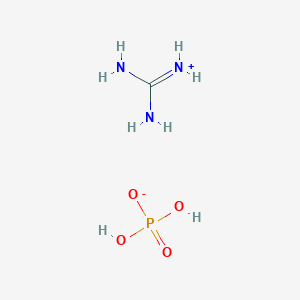
23-Hydroxybudesonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
23-Hydroxybudesonide, also known as this compound, is a useful research compound. Its molecular formula is C25H34O7 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
23-Hydroxybudesonide is a metabolite of Budesonide , which is a glucocorticoid . Glucocorticoids primarily target the glucocorticoid receptor, a type of nuclear receptor that is present inside the cells . When activated, this receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Mode of Action
The mode of action of this compound is likely similar to that of Budesonide, given that it is a metabolite of the latter . Budesonide, upon binding to the glucocorticoid receptor, leads to decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . This results in a reduction of inflammation and associated symptoms .
Biochemical Pathways
Budesonide follows the general metabolic pathways reported for synthetic glucocorticoids . The metabolism of Budesonide in the liver involves the cytochrome P450 system, specifically CYP3A4, leading to two metabolites: 16 alpha-hydroxyprednisolone and 6 beta-hydroxybudesonide . One of the epimers of Budesonide, the 22S epimer, produces a metabolite tentatively identified as this compound .
Pharmacokinetics
The pharmacokinetics of this compound would be expected to be similar to that of Budesonide. After inhalation of nebulized Budesonide, absorption is rapid . Budesonide is highly protein-bound, undergoes extensive first-pass hepatic metabolism, and is primarily excreted in the urine as metabolites . In children aged 3 to 6 years, the volume of distribution at steady state of Budesonide is approximately 3 L/kg, with a terminal elimination half-life of 2.3 hours .
Result of Action
The result of the action of this compound is likely to be similar to that of Budesonide, given that it is a metabolite of the latter . Budesonide is used to treat inflammatory conditions of the lungs and intestines such as asthma, COPD, Crohn’s disease, and ulcerative colitis . It reduces inflammation and associated symptoms in these conditions .
Action Environment
The action of this compound, like Budesonide, can be influenced by various environmental factors. For instance, the pH level in the gastrointestinal tract can affect the absorption and bioavailability of orally administered Budesonide . Furthermore, factors such as the presence of food or concurrent administration of other medications can also influence the pharmacokinetics and pharmacodynamics of Budesonide .
Biochemical Analysis
Biochemical Properties
23-Hydroxybudesonide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes involved in its metabolism is cytochrome P450 3A4 (CYP3A4), which hydroxylates budesonide to form this compound . This interaction is essential for the biotransformation of budesonide, affecting its pharmacokinetics and pharmacodynamics. Additionally, this compound may interact with glucocorticoid receptors, influencing anti-inflammatory responses.
Cellular Effects
This compound impacts various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, this compound can suppress the production of pro-inflammatory cytokines, thereby reducing inflammation . It also affects the expression of genes involved in the inflammatory response, leading to decreased cellular activation and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with glucocorticoid receptors. Upon binding, it induces a conformational change in the receptor, facilitating its translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to glucocorticoid response elements (GREs) on DNA, regulating the transcription of target genes . This process results in the inhibition of pro-inflammatory genes and the activation of anti-inflammatory genes. Additionally, this compound may inhibit the activity of certain enzymes involved in the inflammatory cascade, further contributing to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated sustained anti-inflammatory effects, although the extent of these effects may diminish over time due to metabolic degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it exhibits potent anti-inflammatory effects without significant adverse effects . At higher doses, toxic effects such as immunosuppression and metabolic disturbances may occur. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome. These findings highlight the importance of dose optimization to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which hydroxylates budesonide to form this compound . This metabolite can undergo further biotransformation, including conjugation reactions, to form more water-soluble compounds for excretion. The metabolic pathways of this compound also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.
Properties
CAS No. |
109423-03-2 |
|---|---|
Molecular Formula |
C25H34O7 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6-(1-hydroxypropyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H34O7/c1-4-17(28)22-31-20-10-16-15-6-5-13-9-14(27)7-8-23(13,2)21(15)18(29)11-24(16,3)25(20,32-22)19(30)12-26/h7-9,15-18,20-22,26,28-29H,4-6,10-12H2,1-3H3/t15-,16-,17?,18-,20+,21+,22?,23-,24-,25+/m0/s1 |
InChI Key |
OBFKEHNWUXWRPI-BZGQYQIDSA-N |
SMILES |
CCC(C1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
Isomeric SMILES |
CCC(C1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O |
Canonical SMILES |
CCC(C1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
Synonyms |
(11β,16α)-11,21-Dihydroxy-16,17-[(2-hydroxybutylidene)bis(oxy)]pregna-1,4-diene-3,20-dione |
Origin of Product |
United States |
Q1: What is known about the formation of 23-hydroxybudesonide?
A1: The research indicates that this compound is tentatively identified as a metabolite specifically produced from the 22S epimer of budesonide during its metabolism in the liver. [] This metabolic pathway appears to involve the oxidation of the unique 16α, 17α-acetal substituent present in budesonide. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(3aS,6R,6aS)-6-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1141358.png)
